1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine
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Overview
Description
1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine: This compound is unique due to its specific structure and the presence of both piperazine and pyridine rings.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds are similar in that they also contain piperazine and pyridine rings, but they differ in their specific substituents and overall structure.
Isoxazolopyridines: These compounds contain an isoxazole ring fused to a pyridine ring, similar to the pyridine ring in this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C14H21ClN4O2S |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-(3-chloro-5-piperidin-1-ylsulfonylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C14H21ClN4O2S/c15-12-10-17-11-13(14(12)18-8-4-16-5-9-18)22(20,21)19-6-2-1-3-7-19/h10-11,16H,1-9H2 |
InChI Key |
GDZLHZGJJLGKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl |
Origin of Product |
United States |
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